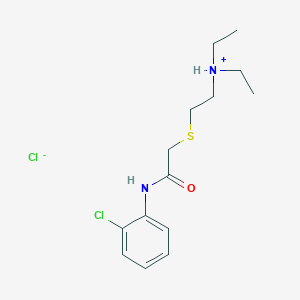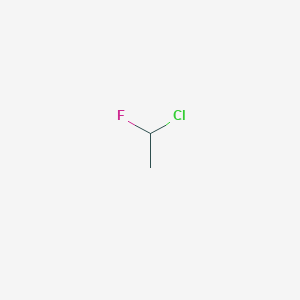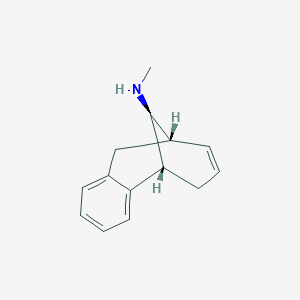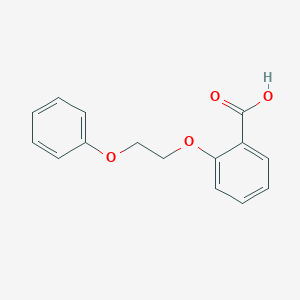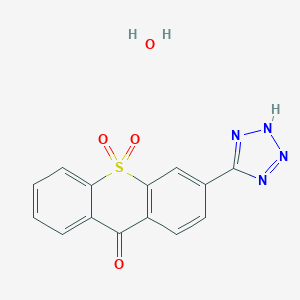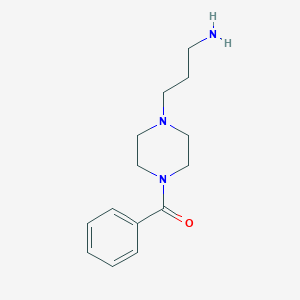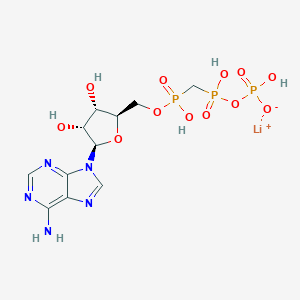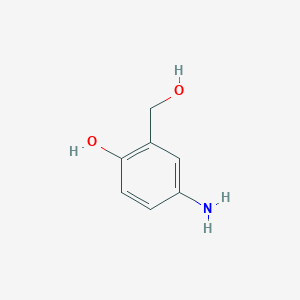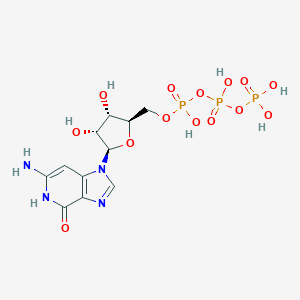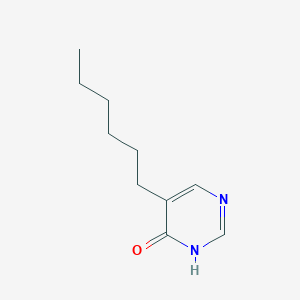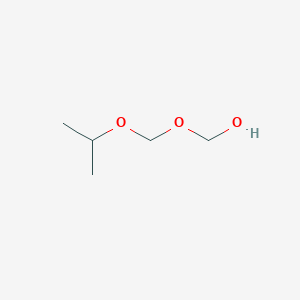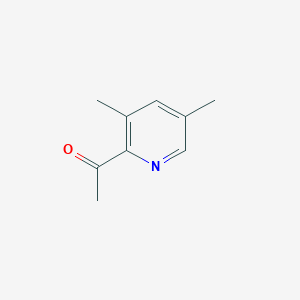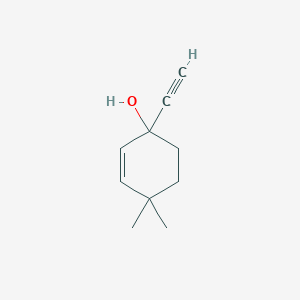
4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol (DMCH) is a synthetic compound with potential applications in the field of pharmaceuticals and biotechnology. It is a cyclic alcohol with a molecular formula of C11H16O and a molecular weight of 164.24 g/mol. DMCH is a versatile chemical compound that has been the subject of extensive research due to its unique properties and potential applications in various fields.
作用机制
The mechanism of action of 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation and cancer. 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the production of inflammatory mediators. 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol has also been shown to inhibit the activity of protein kinase C (PKC), a signaling molecule that is involved in the regulation of cell growth and proliferation.
生化和生理效应
4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol can induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed. 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In animal studies, 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol has been shown to reduce inflammation and tumor growth, suggesting that it may have therapeutic potential in the treatment of cancer and inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol is its versatility. It can be easily synthesized in the laboratory using a variety of methods, and its purity can be easily controlled. 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol is also relatively stable, making it suitable for long-term storage and use in experiments. However, one of the limitations of 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol is its low solubility in water, which can make it difficult to work with in some experiments. In addition, 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol can be toxic at high concentrations, which can limit its use in certain applications.
未来方向
There are several potential future directions for research on 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol. One area of interest is the development of new drugs based on 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol. Research has shown that 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol has potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. Another area of interest is the investigation of the mechanism of action of 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol. While some progress has been made in understanding how 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol works, there is still much to be learned about its molecular targets and signaling pathways. Finally, there is potential for the development of new methods for the synthesis of 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol, which could improve its yield and purity.
合成方法
4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4,4-dimethyl-2-cyclohexene-1-one with propargyl alcohol in the presence of a catalyst such as copper (I) iodide. The reaction proceeds through a series of steps involving the formation of an intermediate compound that is subsequently converted into 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol. The yield of this method is typically high, and the purity of the product can be easily controlled.
科学研究应用
4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol has been extensively studied for its potential applications in the field of medicinal chemistry. Research has shown that 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol has potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol has also been shown to have antimicrobial activity against a wide range of pathogens, including bacteria and fungi.
属性
CAS 编号 |
110366-21-7 |
|---|---|
产品名称 |
4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol |
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
IUPAC 名称 |
1-ethynyl-4,4-dimethylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H14O/c1-4-10(11)7-5-9(2,3)6-8-10/h1,5,7,11H,6,8H2,2-3H3 |
InChI 键 |
ITEHCEAAXLZQSK-UHFFFAOYSA-N |
SMILES |
CC1(CCC(C=C1)(C#C)O)C |
规范 SMILES |
CC1(CCC(C=C1)(C#C)O)C |
同义词 |
2-Cyclohexen-1-ol, 1-ethynyl-4,4-dimethyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-icosaene](/img/structure/B11131.png)
![2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide](/img/structure/B11137.png)
